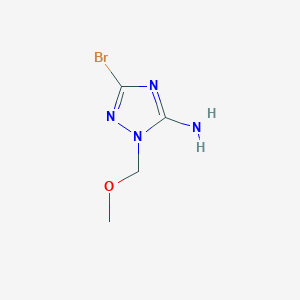
3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazol-5-amine
Descripción general
Descripción
3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazol-5-amine is a chemical compound with the molecular formula C4H6BrN3O . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H6BrN3O/c1-9-3-8-2-6-4(5)7-8/h2H,3H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 192.02 .Aplicaciones Científicas De Investigación
Heterocyclic Compounds and Derivatives
3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazol-5-amine belongs to the class of triazoles, a type of five-membered heterocyclic compounds. Triazoles are of significant interest due to their diverse biological activities, making them a valuable subject for the development of new drugs. The structural variations of triazoles allow for a wide range of potential applications in pharmaceutical research. Triazoles have been explored for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. The ongoing research into novel triazole derivatives, including this compound, is driven by the need for new therapeutic agents to address emerging health challenges, including antibiotic-resistant bacteria and neglected diseases (Ferreira et al., 2013).
Agricultural and Industrial Applications
Apart from pharmaceuticals, triazole derivatives are also utilized in agriculture and various industries. They serve as raw materials in the synthesis of pesticides, dyes, and high-energy materials, showcasing their versatility beyond medical applications. The utility of triazole compounds, including this compound, extends to the production of analytical reagents, flotation reagents, and components in heat-resistant polymers. These applications highlight the compound's importance in enhancing agricultural productivity and developing new industrial materials (Nazarov et al., 2021).
Synthetic Chemistry and Methodologies
The synthesis of triazole derivatives, including this compound, is a key area of research in synthetic chemistry. Developing efficient, sustainable methods for synthesizing these compounds is crucial for advancing their applications in various fields. The exploration of new synthetic routes and the adaptation of green chemistry principles are essential for minimizing environmental impact and enhancing the practicality of producing triazole-based compounds. This research not only contributes to the discovery of new drugs but also supports the development of advanced materials and agricultural products (Kaushik et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-2-(methoxymethyl)-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrN4O/c1-10-2-9-4(6)7-3(5)8-9/h2H2,1H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNWUIHOFUOSGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=NC(=N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Benzyl-7-(bromomethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B1383067.png)
![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B1383069.png)

![8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride](/img/structure/B1383072.png)

![3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1383076.png)
![4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1383077.png)
![4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1383078.png)
![6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-4-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B1383079.png)
![7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383080.png)

![3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383086.png)
![3-Bromo-6-chloro-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine](/img/structure/B1383089.png)
![5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383090.png)
